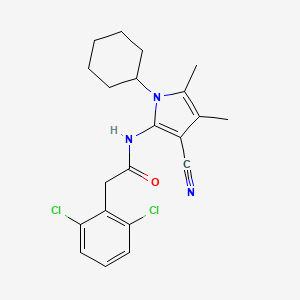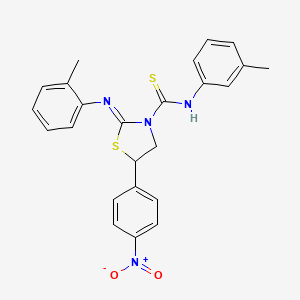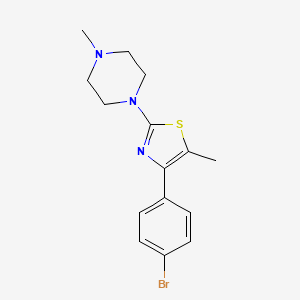![molecular formula C13H11N3O2 B7534744 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B7534744.png)
3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide, also known as MI-773, is a small molecule inhibitor that has shown promising results in cancer research. It was first developed by the pharmaceutical company Medivation Inc. and has since been studied extensively for its potential as a cancer therapy.
Wirkmechanismus
3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide works by binding to the hydrophobic pocket of MDM2, preventing it from binding to p53 and promoting its degradation. This leads to an increase in p53 levels and activation of downstream pathways involved in cell cycle arrest and apoptosis. 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide has also been shown to have activity against MDMX, another negative regulator of p53.
Biochemical and physiological effects:
3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide is its specificity for MDM2 and MDMX, which reduces the risk of off-target effects. However, it is important to note that 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. In addition, 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide has not yet been tested in clinical trials and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide. One area of interest is the development of more potent and selective MDM2 inhibitors with improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide and guide patient selection for clinical trials. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide as a cancer therapy.
Synthesemethoden
The synthesis of 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide involves several steps, starting with the reaction of 3-methyl-5-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzonitrile to form the cyano-substituted benzamide. The final step involves the addition of the methyl group to the isoxazole ring using a palladium-catalyzed coupling reaction.
Wissenschaftliche Forschungsanwendungen
3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide has been studied extensively for its potential as a cancer therapy, particularly in the treatment of tumors that overexpress the oncogene MDM2. MDM2 is a negative regulator of the tumor suppressor protein p53, which plays a critical role in regulating cell growth and preventing the development of cancer. By inhibiting MDM2, 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide can activate the p53 pathway and induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
3-cyano-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9-5-12(18-16-9)8-15-13(17)11-4-2-3-10(6-11)7-14/h2-6H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDQIUDTXDPEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one](/img/structure/B7534667.png)
![N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7534668.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide](/img/structure/B7534675.png)
![4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine](/img/structure/B7534683.png)

![1-(benzenesulfonyl)-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B7534696.png)
![N-tert-butyl-2-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B7534709.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]ethanone](/img/structure/B7534710.png)
![2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534717.png)
![6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7534722.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B7534725.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)
